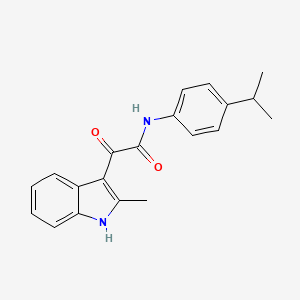

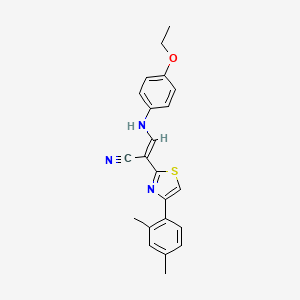

N-(4-isopropylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as L-163,191, is a synthetic compound that belongs to the class of non-peptide vasopressin V1a receptor antagonists. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields of research.

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been linked to anti-inflammatory properties due to its structural similarity to naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The mechanism of action involves the inhibition of cyclooxygenase enzymes, COX-1 and COX-2, which are crucial in the synthesis of prostaglandins and thromboxanes involved in inflammation .

Antiviral Activity

Research suggests that derivatives of this compound could exhibit broad-spectrum antiviral activity. This is particularly relevant in the context of respiratory viruses, such as influenza and potentially SARS-CoV-2, where the anti-inflammatory action of naproxen derivatives could reduce severe respiratory mortality .

Neuromodulation

The indole moiety of the compound is structurally related to tryptamine, which is a precursor to several neurotransmitters like serotonin. Derivatives of tryptamine play a significant role in the central nervous system, influencing processes like sleep, cognition, memory, and behavior .

Antioxidant Potential

Compounds with an indole core have shown good scavenging potential for free radicals, which is a measure of antioxidant activity. This property is beneficial in preventing oxidative stress-related diseases .

Tubulin Polymerization Inhibition

Some derivatives of this compound have been studied for their ability to inhibit tubulin polymerization, which is a promising avenue for the development of cancer therapeutics. By preventing the proper formation of microtubules, these compounds can induce cell apoptosis and arrest cell division .

Analgesic Effects

Due to its structural similarity to naproxen, this compound may also possess analgesic properties, providing pain relief by inhibiting the synthesis of prostaglandins that sensitize neurons to pain .

properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-12(2)14-8-10-15(11-9-14)22-20(24)19(23)18-13(3)21-17-7-5-4-6-16(17)18/h4-12,21H,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGSWORVXSDWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)

![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)

![Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2779250.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2779252.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2779255.png)

![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide](/img/structure/B2779266.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)